EP3c Receptor Antagonism: A Potent and Selective Profile for (R)-1-Ethyl-3-hydroxypiperidin-2-one
(R)-1-Ethyl-3-hydroxypiperidin-2-one exhibits potent antagonist activity at the human EP3c receptor, with a reported Ki of 6.31 nM [1]. This is in stark contrast to its poor activity at other prostaglandin receptors, such as the EP1 receptor, where its Ki is >17,500 nM [2]. This >2,700-fold selectivity window for EP3c over EP1 is a defining and highly differentiating feature.
| Evidence Dimension | Binding Affinity (Ki) and Receptor Selectivity |
|---|---|
| Target Compound Data | Ki (hEP3c) = 6.31 nM; Ki (hEP1) > 17,500 nM |
| Comparator Or Baseline | Target compound activity at hEP1 receptor: Ki > 17,500 nM |
| Quantified Difference | >2,700-fold higher affinity for hEP3c over hEP1 |
| Conditions | Antagonist activity at human EP3c receptor expressed in human U2OS cells, inhibition of PGE2-induced calcium mobilization; Displacement of [3H]-PGE2 from human EP1 receptor |
Why This Matters
This exceptional selectivity profile de-risks off-target effects related to EP1 antagonism, making it a superior tool compound for probing EP3c biology and a more attractive starting point for drug discovery programs targeting EP3c-mediated pathways.
- [1] BindingDB. BDBM50384445 (CHEMBL2035508). Ki: 6.31 nM for human EP3c receptor. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384445. View Source
- [2] BindingDB. BDBM50446847 (CHEMBL3115074). Ki: >1.75E+4 nM for human EP1 receptor. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50446847. View Source
